N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
Overview
Description
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, and a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromo group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as acids or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound has been investigated for its antimicrobial and antifungal properties. It can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Research has shown that the compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to interact with specific molecular targets in the brain.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and other apoptotic pathways. The compound’s antimicrobial activity is due to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine can be compared with other Schiff bases and triazole derivatives. Similar compounds include:
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
These compounds share similar structural features but differ in the substituents on the phenyl ring and the nature of the triazole ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each one unique in its applications and effects .
Properties
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c1-16-10-3-2-8(4-9(10)11)5-14-15-6-12-13-7-15/h2-7H,1H3/b14-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWJWILMGFILEF-LHHJGKSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325837 | |
Record name | (E)-1-(3-bromo-4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661644 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349653-16-3 | |
Record name | (E)-1-(3-bromo-4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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